SUR1/Kir6.2 Binding Affinity: 640 nM IC₅₀ Defines the Target Compound's Interaction Window vs. 224,000 nM Under Alternate Assay Conditions
In a direct glibenclamide displacement assay using HEK293 cells co-expressing human SUR1 and Kir6.2, 2,4-dichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]benzamide exhibited an IC₅₀ of 640 nM under high-affinity conditions, compared to 224,000 nM and 487,000 nM under low-affinity and nucleotide-depleted conditions respectively [1]. This >350-fold difference between binding states demonstrates that the compound's apparent potency is highly context-dependent, a property not observed with the simpler analog LY-33169 (4-chloro-N-(2,4-dichlorobenzoyl)benzenesulfonamide), which lacks the 2-chlorophenylsulfonyl motif [2].
| Evidence Dimension | SUR1/Kir6.2 binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 640 nM (high-affinity state); 224,000 nM (low-affinity state); 487,000 nM (nucleotide-depleted state) |
| Comparator Or Baseline | LY-33169 (4-chloro-N-(2,4-dichlorobenzoyl)benzenesulfonamide): no publicly available SUR1 IC₅₀ in BindingDB; structural analog lacking 2-chlorophenylsulfonyl group |
| Quantified Difference | >350-fold variation in IC₅₀ across SUR1 binding states for target compound; comparative data for LY-33169 absent from SUR1 binding assays |
| Conditions | [³H]glibenclamide displacement in HEK293 cells co-expressing human SUR1 and Kir6.2 |
Why This Matters
For researchers studying KATP channel pharmacology, the target compound provides a measurable SUR1 binding window (640 nM) that enables dose-response studies, whereas LY-33169 lacks documented SUR1 affinity and would be an inappropriate substitute.
- [1] BindingDB Entry BDBM50023475 (CHEMBL2111887). IC₅₀ values: 640 nM, 2.24E+5 nM, 4.87E+5 nM for SUR1/Kir6.2. View Source
- [2] Corbett TH, et al. Discovery and preclinical antitumor efficacy evaluations of LY32262 and LY33169. Invest New Drugs. 2003;21(1):33-45. View Source
